molecular formula C7H3F6NS B1405331 3-Fluoro-5-(pentafluorosulfur)benzonitrile CAS No. 1373920-62-7

3-Fluoro-5-(pentafluorosulfur)benzonitrile

Cat. No.: B1405331
CAS No.: 1373920-62-7
M. Wt: 247.16 g/mol
InChI Key: CELRFAAFKVCSNJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzonitrile is a chemical compound with the molecular formula C₇H₃F₆NS and a molecular weight of 247.16 g/mol It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzonitrile core

Preparation Methods

The synthesis of 3-Fluoro-5-(pentafluorosulfur)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-fluoro-5-nitrobenzonitrile with pentafluorosulfur reagents under controlled conditions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the substitution process . Industrial production methods may involve scaling up these reactions with optimized parameters to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzonitrile involves its interaction with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various substrates, influencing the compound’s reactivity and stability . The pathways involved in its action depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

3-Fluoro-5-(pentafluorosulfur)benzonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELRFAAFKVCSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224245
Record name (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373920-62-7
Record name (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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